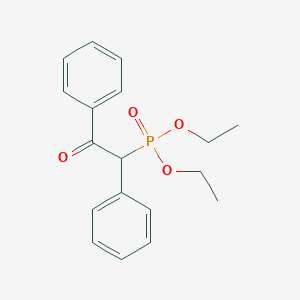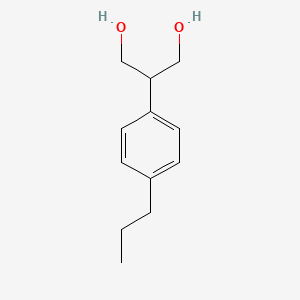
2-(4-Propylphenyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Propylphenyl)propane-1,3-diol is an organic compound with the molecular formula C12H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 4-propylbenzaldehyde with formaldehyde and a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired diol .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation processes. These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Propylphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-propylbenzaldehyde or 4-propylbenzoic acid.
Reduction: Formation of 2-(4-propylphenyl)propane.
Substitution: Formation of 2-(4-propylphenyl)propane-1,3-dichloride or 2-(4-propylphenyl)propane-1,3-diamine.
Wissenschaftliche Forschungsanwendungen
2-(4-Propylphenyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of 2-(4-Propylphenyl)propane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the aromatic ring.
2-(4-Methoxyphenyl)propane-1,3-diol: Similar structure with a methoxy group instead of a propyl group.
2-(4-Hydroxyphenyl)propane-1,3-diol: Contains a hydroxyl group on the aromatic ring, leading to different reactivity
Uniqueness
2-(4-Propylphenyl)propane-1,3-diol is unique due to the presence of the propyl group on the aromatic ring, which can influence its hydrophobicity and reactivity. This structural feature can enhance its interactions with hydrophobic environments and make it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
102364-17-0 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-(4-propylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-2-3-10-4-6-11(7-5-10)12(8-13)9-14/h4-7,12-14H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
ORJRCAATWAYUAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate](/img/structure/B14069465.png)
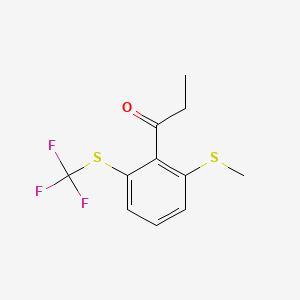
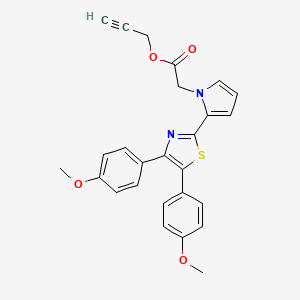


![5-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B14069510.png)
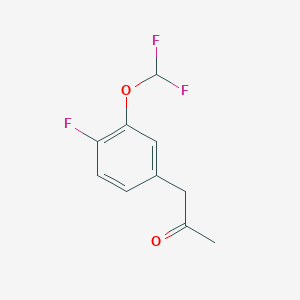
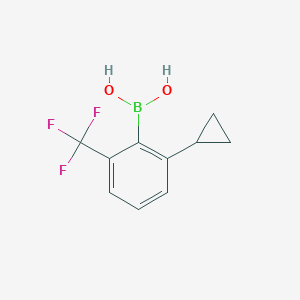

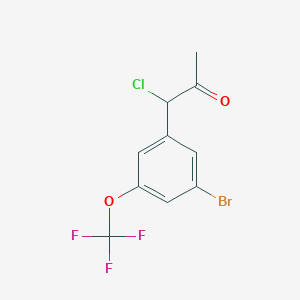
![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
